Midecamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties

Mydecamycin is a macrolide antibiotic, a class of drugs known for their ability to inhibit bacterial growth. Scientific research has focused on Mydecamycin's effectiveness against various bacterial strains. Studies have shown it to be active against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, which are common causes of hospital-acquired infections [].

There is also ongoing research on Mydecamycin's potential activity against emerging antibiotic-resistant bacteria, offering hope for a future treatment option [].

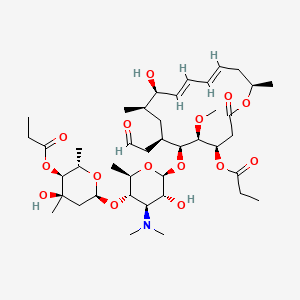

Midecamycin is a macrolide antibiotic that belongs to a class of compounds known for their ability to inhibit bacterial protein synthesis. It is produced by the actinobacterium Streptomyces and is chemically characterized by the formula with an average molecular weight of approximately 813.979 g/mol. Midecamycin is also referred to by several synonyms, including Espinomycin A and Medecamycin A1 . This compound is particularly noted for its effectiveness against Gram-positive bacteria and has shown activity against both erythromycin-susceptible and resistant strains .

Midecamycin acts primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting peptide bond formation during protein synthesis. This mechanism is crucial for its antibacterial activity, as it disrupts the normal function of ribosomes in bacterial cells . The compound has demonstrated broad-spectrum activity, particularly against Gram-positive organisms, and has been shown to be effective at physiological pH levels (7-8) due to enhanced solubility and stability .

The synthesis of midecamycin can be achieved through fermentation processes utilizing specific strains of Streptomyces. These microorganisms produce midecamycin naturally, which can then be isolated and purified. Chemical modifications post-isolation can enhance its pharmacological properties or alter its side effects profile. Research into synthetic methodologies continues to explore more efficient production techniques and derivatives with improved bioactivity .

Midecamycin is primarily used in clinical settings as an antibiotic treatment for various bacterial infections, particularly those caused by Gram-positive bacteria. Its application extends to treating respiratory tract infections, skin infections, and other conditions where macrolide antibiotics are indicated. The diacetate form of midecamycin has been developed to reduce gastrointestinal side effects while maintaining efficacy .

Studies have indicated that midecamycin interacts with various bacterial strains through its mechanism of action on ribosomal RNA. Notably, mutations in the 50S RNA can lead to resistance against midecamycin, highlighting the importance of monitoring resistance patterns in clinical use . Additionally, the compound's pharmacokinetics suggest that it undergoes extensive liver metabolism, with minimal renal clearance observed during elimination .

Midecamycin shares structural similarities with other macrolide antibiotics, such as:

- Erythromycin: Known for its broad-spectrum antibacterial activity but has a higher incidence of gastrointestinal side effects compared to midecamycin.

- Azithromycin: A derivative of erythromycin with improved pharmacokinetics and a longer half-life but slightly different mechanisms of action.

- Clarithromycin: Another erythromycin derivative that exhibits enhanced activity against certain pathogens but may also lead to resistance.

Comparison TableCompound Spectrum of Activity Key Features Side Effects Midecamycin Primarily Gram-positive Reduced gastrointestinal side effects Nausea, vomiting Erythromycin Broad-spectrum Commonly used for respiratory infections Gastrointestinal distress Azithromycin Broad-spectrum Longer half-life Less frequent gastrointestinal issues Clarithromycin Broad-spectrum Enhanced activity against specific pathogens Similar side effects as erythromycin

| Compound | Spectrum of Activity | Key Features | Side Effects |

|---|---|---|---|

| Midecamycin | Primarily Gram-positive | Reduced gastrointestinal side effects | Nausea, vomiting |

| Erythromycin | Broad-spectrum | Commonly used for respiratory infections | Gastrointestinal distress |

| Azithromycin | Broad-spectrum | Longer half-life | Less frequent gastrointestinal issues |

| Clarithromycin | Broad-spectrum | Enhanced activity against specific pathogens | Similar side effects as erythromycin |

Midecamycin's unique profile lies in its specific action against resistant strains and its modified forms that enhance tolerability while maintaining efficacy compared to traditional macrolides .

High-resolution mass spectrometry has emerged as a cornerstone technique for the structural characterization of midecamycin and its components [1] [2]. The fragmentation patterns observed in electrospray ionization mode provide valuable insights into the molecular architecture and structural relationships among different midecamycin isomers [3] [4].

The protonated molecular ions of midecamycin components display characteristic fragmentation pathways primarily involving glycosidic bond cleavages [1] [3]. For midecamycin A1, the most abundant component, the protonated molecular ion [M+H]+ appears at m/z 814.4572 with molecular formula C41H67NO15 [1] [5]. The primary fragmentation pathway involves sequential losses resulting in major fragment ions at m/z 614.3527 (F1), 596.3378 (F2), 405.2330 (F3), and 374.2169 (F4) [5]. These fragments correspond to successive elimination of sugar moieties and dehydration reactions characteristic of 16-membered macrolide antibiotics [3].

The fragmentation mechanism follows predictable patterns where the charge localization occurs predominantly on the dimethylamino group of the amino sugar, as evidenced by tandem mass spectrometry studies [4] [6]. This charge distribution influences the preferential cleavage of glycosidic linkages over aglycone ring fragmentations [3] [6]. The resulting aglycone and sugar-derived ions appear consistently across different midecamycin components, facilitating structural identification and differentiation [3] [7].

Midecamycin A3, distinguished by its unique absorption characteristics, exhibits a molecular ion at m/z 812.4572 with fragment ions at m/z 612.3419 (F1) and 421.2377 (F3) [5]. The absence of the F2 fragment in this component provides a diagnostic marker for its identification [5]. Similarly, midecamycin A2 demonstrates a characteristic fragmentation pattern with molecular ion at m/z 828.4728 and distinctive fragment at m/z 388.9946 (F4) [5].

The acetate derivative of midecamycin displays enhanced molecular weight at m/z 898.0417, reflecting the additional acetyl modifications [8]. The fragmentation pathway maintains similar characteristics to the parent compound while showing increased stability of certain fragments due to the protective acetyl groups [8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Differentiation of Midecamycin Isomers

Liquid chromatography coupled with tandem mass spectrometry represents the most powerful analytical approach for separating and identifying midecamycin isomers [9] [10]. The technique combines the separation capabilities of high-performance liquid chromatography with the structural elucidation power of mass spectrometry [9] [11].

Optimal chromatographic separation is achieved using an Extend-C18 column (250 mm × 4.6 mm, 5 μm) operated at 35°C [5]. The mobile phase system consists of 100 mmol/L formic acid amine solution adjusted to pH 7.3 ± 0.1 with ammonium hydroxide (Mobile Phase A) and acetonitrile (Mobile Phase B) [5]. The gradient elution program follows the pattern: 0/40, 25/50, 30/60, 35/80, 36/40, and 45/40 (time/percentage B), delivered at a flow rate of 1.0 mL/min [5].

The mass spectrometric detection employs positive electrospray ionization with data-dependent MS² acquisition [5]. Critical parameters include capillary temperature at 350°C, sheath gas at 50 arbitrary units, and collision energies ranging from 15-35 eV depending on the target analyte [5]. The scan range encompasses m/z 250-1000 to capture both molecular ions and characteristic fragment ions [5].

Individual midecamycin components demonstrate distinct retention times and fragmentation profiles enabling unambiguous identification [5]. The method achieves baseline separation of structurally related components including meleumycin D, open-loop midecamycin A, midecamycin A1 isomer, meleumycin B2, 6-hydroxyethyl-midecamycin A, leucomycin A6, midecamycin A1, and midecamycin A2 [5].

The analytical method validation demonstrates excellent linearity with correlation coefficients exceeding 0.999 across the concentration range of 0.002-0.30 mg/mL [9] [12]. Limits of detection range from 1.8 to 2.0 μg/mL, providing sufficient sensitivity for pharmaceutical quality control applications [9] [12]. Precision studies reveal intra-day relative standard deviations below 2.0% and inter-day values below 5.6%, confirming the method's reliability [9] [12].

Ultraviolet-Visible (UV-Vis) Spectral Signatures for Component Identification

Ultraviolet-visible spectroscopy provides essential complementary information for midecamycin component identification and quantification [13] [5]. The technique exploits the distinct chromophoric properties of different structural classes within the midecamycin family [13] [5].

Midecamycin components segregate into three distinct spectral groups based on their maximum absorption wavelengths [9] [13] [12]. The majority of components, including midecamycin A1, meleumycin D, and leucomycin A6, exhibit maximum absorption at 231 nm [9] [13] [12] [5]. This wavelength corresponds to the characteristic chromophore of the 16-membered macrolide ring system with its conjugated diene structure [14] [15].

The second spectral group, represented primarily by midecamycin A3, demonstrates maximum absorption at 280 nm [9] [13] [12] [5]. This red-shifted absorption indicates extended conjugation or aromatic characteristics distinguishing this component from other midecamycin congeners [13] [5]. The unique spectral properties of midecamycin A3 necessitate detection at 280 nm for optimal sensitivity and selectivity [5].

A third group of minor components displays maximum absorption at 205 nm, characteristic of simple chromophores with limited conjugation [13]. These components typically represent degradation products or biosynthetic intermediates with modified chromophoric systems [13].

The photodiode array detector enables simultaneous monitoring at multiple wavelengths, facilitating comprehensive component profiling [5]. Fixed wavelengths at 231 nm and 280 nm provide optimal coverage for the primary midecamycin components while maintaining analytical selectivity [5]. The UV spectral data serves as valuable orthogonal confirmation for component identification when combined with mass spectrometric analysis [5].

Charged Aerosol Detection (CAD) for Multi-Component Quantification

Charged aerosol detection represents a significant advancement in universal detection methodology for midecamycin analysis [9] [12] [16]. This mass-based detection principle provides uniform response across structurally diverse components, addressing limitations inherent in traditional UV detection approaches [9] [12] [17].

The detection mechanism involves three sequential steps: nebulization of the column effluent into fine droplets, evaporation to form dry particles, and charging through collision with ionized nitrogen gas [18] [19]. The resulting charged particles transfer to an electrometer where the aggregate charge measurement generates a signal directly proportional to analyte mass [18] [19] [17].

Critical operational parameters significantly influence detector performance and sensitivity [12] [19]. The nebulizer gas requires high-purity nitrogen to ensure consistent particle formation [19] [17]. Evaporation temperature optimization proves crucial for complete solvent removal while preventing analyte decomposition [19] [17]. Filter valve adjustment and power function value optimization effectively enhance sensitivity and improve signal-to-noise ratios [9] [12].

Analytical validation demonstrates exceptional performance characteristics for midecamycin quantification [9] [12]. The linear response extends from 0.002 to 0.30 mg/mL with correlation coefficients exceeding 0.999 [9] [12]. Detection limits achieve 1.8-2.0 μg/mL, providing superior sensitivity compared to conventional UV detection methods [9] [12]. Precision studies reveal intra-day relative standard deviations below 2.0% (n=6) and inter-day values below 5.6% (n=9) [9] [12].

Recovery studies conducted at multiple concentration levels (0.05%, 0.50%, 0.10%, and 2.5%) demonstrate accuracy ranging from 95.0% to 124.0% with relative standard deviations below 2.0% [9] [12]. The universal response characteristic enables quantification of minor components using midecamycin A1 as a reference standard, eliminating the need for individual reference materials [9] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA03 - Midecamycin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

The major route of elimination of midecamycin is is the liver, followed by a low significance of renal elimination. Urinary concentrations accounts for about 3.3% of the administered dose after 6 hours.

The reported apparent volume of distribution of midecamycin is 7.7 L/kg.

Midecamycin presentas a low renal clearance value.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Zhang J, Zhong J, Dai J, Wang Y, Xia H, He W. [Expression of 4"-O-isovaleryltransferase gene from Streptomyces thermotolerans in Streptomyces lividans TK24]. Sheng Wu Gong Cheng Xue Bao. 2014 Sep;30(9):1390-400. Chinese. PubMed PMID: 25720154.

3: Hao D, Xing X, Li G, Wang X, Zhang M, Zhang W, Xia X, Meng J. Prevalence, toxin gene profiles, and antimicrobial resistance of Staphylococcus aureus isolated from quick-frozen dumplings. J Food Prot. 2015 Jan;78(1):218-23. doi: 10.4315/0362-028X.JFP-14-100. PubMed PMID: 25581200.

4: Poachanukoon O, Koontongkaew S, Monthanapisut P, Pattanacharoenchai N. Macrolides attenuate phorbol ester-induced tumor necrosis factor-α and mucin production from human airway epithelial cells. Pharmacology. 2014;93(1-2):92-9. doi: 10.1159/000358366. Epub 2014 Feb 18. PubMed PMID: 24556631.

5: Zhu P, Chen D, Liu W, Zhang J, Shao L, Li JA, Chu J. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion. Bioresour Technol. 2014 Feb;153:95-100. doi: 10.1016/j.biortech.2013.11.073. Epub 2013 Dec 1. PubMed PMID: 24345568.

6: Chatterjee S, Richert L, Augustijns P, Annaert P. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. Toxicol Appl Pharmacol. 2014 Jan 1;274(1):124-36. doi: 10.1016/j.taap.2013.10.032. Epub 2013 Nov 7. PubMed PMID: 24211272.

7: Belov BS. [Pharyngeal A-streptococcal infection encountered in the practical work of an internal medicine specialist]. Vestn Otorinolaringol. 2013;(3):39-43. Review. Russian. PubMed PMID: 23887373.

8: Armenta S, Alcalà M, Blanco M, González JM. Ion mobility spectrometry for the simultaneous determination of diacetyl midecamycin and detergents in cleaning validation. J Pharm Biomed Anal. 2013 Sep;83:265-72. doi: 10.1016/j.jpba.2013.05.016. Epub 2013 May 20. PubMed PMID: 23770781.

9: Wan H, Zhao F, Zeng B. Direct electrochemistry and voltammetric determination of midecamycin at a multi-walled carbon nanotube coated gold electrode. Colloids Surf B Biointerfaces. 2011 Aug 1;86(1):247-50. doi: 10.1016/j.colsurfb.2011.03.037. Epub 2011 Apr 12. PubMed PMID: 21543194.

10: Chernomortseva ES, Pokrovskiĭ MV, Titareva LV, Pokrovskaia TG, Gureev VV. [Integrated assessment of endothelio- and cardioprotective activity of macrolide antibiotics in nitric oxide deficiency model]. Eksp Klin Farmakol. 2010 Sep;73(9):20-3. Russian. PubMed PMID: 21086648.

11: Burnell KJ, Boyce N, Hunt N. A Good War? Exploring British veterans' moral evaluation of deployment. J Anxiety Disord. 2011 Jan;25(1):36-42. doi: 10.1016/j.janxdis.2010.07.003. Epub 2010 Jul 15. PubMed PMID: 20688466.

12: Chernomortseva ES, Pokrovskiĭ MV, Pokrovskaia TG, Artiushkova EB, Gureev VV. [Experimental study of cardioprotective and endothelioprotective action of macrolides and azalides]. Eksp Klin Farmakol. 2009 Mar-Apr;72(2):29-31. Russian. PubMed PMID: 19441724.

13: Ma C, Wu L, Dai J, Zhou H, Li J, Sun X, Zhang K, Xia H, Wang Y. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21]. Sheng Wu Gong Cheng Xue Bao. 2008 Dec;24(12):2086-92. Chinese. PubMed PMID: 19306580.

14: Araújo L, Demoly P. Macrolides allergy. Curr Pharm Des. 2008;14(27):2840-62. Review. PubMed PMID: 18991703.

15: Xia H, Wang Y. A ketoreductase gene from Streptomyces mycarofaciens 1748 DNA involved in biosynthesis of a spore pigment. Sci China C Life Sci. 1997 Dec;40(6):636-41. doi: 10.1007/BF02882694. PubMed PMID: 18726288.

16: Liu YQ, Chen QY, Chen BM, Liu SG, Deng FL, Zhou P. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Mar 15;864(1-2):1-8. doi: 10.1016/j.jchromb.2007.12.021. Epub 2008 Jan 4. PubMed PMID: 18296129.

17: Miura T, Kurihara K, Furuuchi T, Yoshida T, Ajito K. Novel 16-membered macrolides modified at C-12 and C-13 positions of midecamycin A1 and miokamycin. Part 1: Synthesis and evaluation of 12,13-carbamate and 12-arylalkylamino-13-hydroxy analogues. Bioorg Med Chem. 2008 Apr 1;16(7):3985-4002. doi: 10.1016/j.bmc.2008.01.027. Epub 2008 Jan 19. PubMed PMID: 18258437.

18: Mazzariol A, Koncan R, Vitali LA, Cornaglia G. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae. J Antimicrob Chemother. 2007 Jun;59(6):1171-6. Epub 2007 Apr 3. PubMed PMID: 17405779.

19: Cong L, Piepersberg W. Cloning and characterization of genes encoded in dTDP-D-mycaminose biosynthetic pathway from a midecamycin-producing strain, Streptomyces mycarofaciens. Acta Biochim Biophys Sin (Shanghai). 2007 Mar;39(3):187-93. PubMed PMID: 17342257.

20: Sugiyama K, Shirai R, Mukae H, Ishimoto H, Nagata T, Sakamoto N, Ishii H, Nakayama S, Yanagihara K, Mizuta Y, Kohno S. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells. Clin Exp Immunol. 2007 Mar;147(3):540-6. PubMed PMID: 17302905; PubMed Central PMCID: PMC1810497.